molecular formula C10H10BrN3S B13309698 5-Bromo-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

5-Bromo-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Cat. No.: B13309698
M. Wt: 284.18 g/mol
InChI Key: FRKIHZJBUBCTKN-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a brominated aniline derivative featuring a methyl group at the 2-position of the benzene ring and a 1,2,3-thiadiazolemethyl substituent at the amine group. Such compounds are of interest in medicinal chemistry due to the prevalence of thiadiazoles in drug design (e.g., as enzyme inhibitors or antimicrobial agents) . The bromine atom at the 5-position may influence reactivity, solubility, and binding interactions, while the methyl group could modulate steric effects and metabolic stability.

Properties

Molecular Formula

C10H10BrN3S

Molecular Weight

284.18 g/mol

IUPAC Name

5-bromo-2-methyl-N-(thiadiazol-4-ylmethyl)aniline

InChI

InChI=1S/C10H10BrN3S/c1-7-2-3-8(11)4-10(7)12-5-9-6-15-14-13-9/h2-4,6,12H,5H2,1H3

InChI Key

FRKIHZJBUBCTKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)NCC2=CSN=N2

Origin of Product

United States

Preparation Methods

Detailed Synthesis Steps

  • Step 1: Synthesis of 1,2,3-Thiadiazole

    • Start with appropriate precursors such as hydrazine and a suitable aldehyde or ketone.
    • React these precursors under acidic conditions to form the 1,2,3-thiadiazole ring.
  • Step 2: Bromination of Aniline Derivative

    • Use a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce a bromine atom into the desired position on the benzene ring.
    • Control the reaction conditions to ensure selective bromination.
  • Step 3: Coupling Reaction

    • Use a suitable coupling reagent to link the brominated aniline with the 1,2,3-thiadiazol-4-ylmethyl group.
    • Conditions may vary depending on the specific coupling method chosen.

Analysis of Preparation Methods

The preparation methods for this compound are influenced by factors such as reaction conditions, reagents used, and the desired yield and purity of the final product. Optimizing these conditions is crucial for industrial-scale production.

Comparison of Different Methods

Method Key Features Advantages Disadvantages
Bromination followed by Coupling Involves selective bromination and subsequent coupling Allows for precise control over the bromination site Requires careful control of reaction conditions to avoid side reactions
One-Pot Synthesis Combines multiple steps into a single reaction vessel Reduces overall reaction time and increases efficiency May result in lower yields due to complexity of the reaction mixture
Multi-Step Synthesis Involves separate steps for each reaction Provides higher yields and better purity control Requires more time and resources due to multiple steps

Biological and Chemical Properties

This compound exhibits notable biological activities, making it a candidate for further research in pharmaceutical applications. Its unique structure contributes to its reactivity and interactions with biological targets, which are critical for optimizing its efficacy in drug development.

Biological Activities

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent due to its ability to interact with microbial targets.
  • Anticancer Activity : Research suggests that it may exhibit anticancer properties by interfering with cellular processes.

Chemical Properties

  • Reactivity : The presence of the bromine atom and the thiadiazole ring makes the compound reactive towards various chemical transformations.
  • Stability : The stability of the compound under different conditions is crucial for its storage and handling.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Bromo-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring allows the compound to cross cellular membranes and bind to specific sites, leading to the inhibition of biological processes. This interaction can disrupt cellular functions and lead to therapeutic effects, particularly in cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Brominated Thiadiazole-Aniline Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Compound Name Molecular Formula Substituents Molecular Weight Key Features
5-Bromo-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline (Target) C₁₁H₁₀BrN₃S - Br (5-position)
- CH₃ (2-position)
- 1,2,3-Thiadiazolemethyl
296.19 g/mol Combines steric (methyl) and electronic (Br, thiadiazole) effects; potential for selective binding.
3-Bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline C₁₀H₈BrN₃S - Br (3-position)
- 1,2,3-Thiadiazolemethyl
282.16 g/mol Positional isomer of the target; bromine at 3-position may alter electronic distribution.
4-Bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline C₁₁H₁₁BrN₂S - Br (4-position)
- CH₃ (2-position)
- 1,3-Thiazolemethyl
283.19 g/mol Thiazole instead of thiadiazole; reduced nitrogen content and altered ring electronics.
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol C₉H₆BrN₃S₂ - Br (4-position on benzylidene)
- Schiff base linkage
- Thiol group
308.20 g/mol Schiff base derivative with a thiol moiety; distinct reactivity (e.g., redox activity).
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole C₁₀H₆BrN₃S - Br (2-position)
- Fused imidazo-thiadiazole system
280.15 g/mol Fused heterocyclic system; bromine substitution at a reactive position.

Spectral and Physicochemical Properties

  • IR Spectroscopy :
    • The target compound’s C-Br stretch is expected near 785 cm⁻¹ (cf. 785 cm⁻¹ in ).
    • Thiadiazole C=N stretches appear at 1620–1595 cm⁻¹ , while thiazole derivatives (e.g., ) show similar but distinct absorptions.
  • NMR Spectroscopy :
    • Aromatic protons in brominated anilines typically resonate at δ 7.5–7.8 ppm (e.g., ), but methyl groups (δ ~2.5 ppm) and thiadiazole protons (δ ~8.3–8.5 ppm) provide differentiation.

Biological Activity

5-Bromo-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrN3SC_{10}H_{10}BrN_3S with a molecular weight of approximately 284.18 g/mol. The compound features a bromine atom attached to a benzene ring and a thiadiazole moiety linked through a nitrogen atom, which contributes to its unique chemical properties.

Anticancer Properties

Recent studies indicate that derivatives of thiadiazole, including this compound, exhibit significant anticancer activity. For instance:

  • Cytotoxicity Assays : The compound has shown promising results in cytotoxicity assays against various cancer cell lines. In vitro studies have reported IC50 values indicating effective growth inhibition. For example, similar thiadiazole derivatives demonstrated IC50 values as low as 0.28 µg/mL against MCF-7 breast cancer cells .
CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundMCF-7TBDInduces cell cycle arrest
Thiadiazole Derivative XHepG29.6Down-regulates MMP2 and VEGFA

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
  • Inhibition of Key Proteins : Some derivatives act as inhibitors of kinesin spindle protein (KSP), which is crucial for mitosis in cancer cells .
  • Down-regulation of Oncogenes : The compound may also affect the expression levels of oncogenes such as MMP2 and VEGFA, which are involved in tumor progression and metastasis .

Case Studies

Several case studies have highlighted the potential of thiadiazole derivatives in cancer therapy:

  • A study involving a series of thiadiazole-based compounds demonstrated enhanced cytotoxicity when modified with various substituents. The presence of electron-donating groups significantly improved their activity against cancer cell lines .
  • Another research project focused on the structure-activity relationship (SAR) revealed that specific modifications in the thiadiazole ring could lead to increased potency against different types of cancer cells .

Q & A

Q. What is the chemical structure of 5-Bromo-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline, and how is it characterized spectroscopically?

Answer: The compound features a brominated aniline core substituted with a methyl group at position 2 and a 1,2,3-thiadiazole-containing methyl group at the nitrogen. Key spectroscopic characterization includes:

  • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 6.8–7.5 ppm) and thiadiazole protons (δ 8.1–8.3 ppm). The methyl group appears at δ 2.3–2.5 ppm .
  • X-ray crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters a=11.23A˚a = 11.23 \, \text{Å}, b=9.26A˚b = 9.26 \, \text{Å}, c=10.87A˚c = 10.87 \, \text{Å}, and β = 113.08° .
  • Mass spectrometry : Molecular ion peak at m/z 299.13 (C10_{10}H10_{10}BrN3_3S) confirms the molecular weight .

Q. How can researchers optimize the synthesis of this compound for high yield and purity?

Answer: Synthesis involves multi-step reactions:

Bromination : Introduce bromine to 2-methylaniline under controlled conditions (e.g., using NBS in DMF at 0°C).

Thiadiazole coupling : React with 4-chloromethyl-1,2,3-thiadiazole using a base (e.g., K2_2CO3_3) in anhydrous THF .
Key variables :

  • Solvent choice (polar aprotic solvents improve reaction efficiency).
  • Temperature control (avoiding side reactions like thiadiazole ring degradation).
  • Purification: Use column chromatography (silica gel, hexane/EtOAc) to isolate the product (>95% purity) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) have been identified for derivatives of this compound in biological studies?

Answer: Comparative studies of halogenated thiadiazole-aniline derivatives reveal:

Substituent PositionBiological ActivityMechanism
5-Bromo (current)Moderate enzyme inhibition (IC50_{50} ~12 μM)Blocks ATP-binding pocket in kinase assays
4-Fluoro Enhanced cytotoxicity (IC50_{50} ~5 μM)Induces apoptosis via ROS generation
3-Chloro Antimicrobial (MIC 8 μg/mL)Disrupts bacterial membrane integrity

Key insight : Bromine at position 5 balances steric bulk and electron-withdrawing effects, optimizing target binding without excessive toxicity .

Q. How do contradictory results in reported biological activities arise, and how can they be resolved?

Answer: Discrepancies often stem from:

  • Assay variability : Use standardized protocols (e.g., fixed incubation times, controlled pH).
  • Impurity profiles : Validate purity via HPLC (>98%) and quantify trace thiadiazole degradation products .
  • Cell line differences : Compare results across multiple models (e.g., HeLa vs. MCF-7 for cytotoxicity).

Example : A 2024 study reported conflicting IC50_{50} values (8 μM vs. 25 μM) due to DMSO concentration differences (0.1% vs. 1%) in cell media .

Q. What are the degradation pathways of this compound under environmental or metabolic conditions?

Answer: Degradation occurs via:

Photolysis : UV exposure cleaves the C-Br bond, forming 2-methylaniline derivatives .

Microbial metabolism : Pseudomonas spp. oxidize the thiadiazole ring to sulfonic acid intermediates, detected via LC-MS .

Hepatic metabolism : Cytochrome P450 enzymes (CYP3A4) demethylate the aniline group, producing polar metabolites identified in rat liver microsomes .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

Answer: Method validation parameters :

  • Linearity : R2^2 > 0.99 over 0.1–100 μg/mL (HPLC-UV, λ = 254 nm).
  • LOD/LOQ : 0.05 μg/mL and 0.15 μg/mL, respectively.
  • Recovery : 92–105% in spiked plasma samples .
    Reference standards : Use deuterated analogs (e.g., D3_3-methyl) for internal calibration .

Methodological Challenges and Solutions

Q. What computational strategies predict the compound’s reactivity in electrophilic substitution reactions?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to identify electrophilic sites. The thiadiazole ring directs substitution to the para position of the aniline moiety .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DMSO) on reaction kinetics .

Q. How can enantiomer separation be achieved for chiral derivatives of this compound?

Answer:

  • Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane:isopropanol (90:10) mobile phase.
  • Capillary electrophoresis (CE) : Employ cyclodextrin additives for resolution (RS > 1.5) .

Q. What safety protocols are critical when handling this compound?

Answer:

  • Toxicity : Aniline derivatives are suspected mutagens. Use PPE (nitrile gloves, lab coat) and work in a fume hood.
  • Waste disposal : Neutralize with 10% KMnO4_4/H2_2SO4_4 before incineration .

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